

# FR179642: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: FR179642

Cat. No.: B612303

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## Introduction

**FR179642** is a complex cyclic peptide that serves as a crucial intermediate in the synthesis of Micafungin, a potent echinocandin antifungal agent.<sup>[1][2]</sup> As a key precursor, understanding the chemical structure and properties of **FR179642** is paramount for the efficient production of Micafungin and for the development of novel antifungal therapies. This technical guide provides an in-depth overview of **FR179642**, including its detailed chemical structure, physicochemical properties, and its role in the synthesis of Micafungin.

## Chemical Structure

**FR179642**, also known as the Micafungin peptide core, possesses a complex cyclic hexapeptide structure.<sup>[1][3]</sup> Its systematic IUPAC name is [5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.0<sup>9,13</sup>]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate.<sup>[4]</sup> The molecule features a number of stereocenters, contributing to its specific three-dimensional conformation, which is essential for its biological activity as a precursor.

Key structural features include a cyclic peptide backbone, multiple hydroxyl groups that contribute to its polarity, and a sulfate group attached to a phenolic ring. These functionalities

are critical for both its chemical reactivity in the subsequent synthesis steps and for the biological activity of the final product, Micafungin.

## Physicochemical Properties

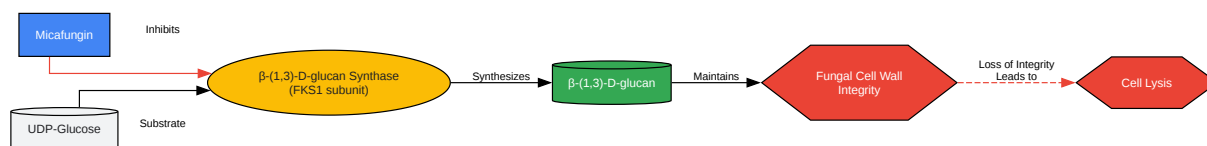
A summary of the key physicochemical properties of **FR179642** is presented in the table below. This data is essential for its handling, formulation, and for the design of synthetic and analytical procedures.

Property	Value	Reference
Molecular Formula	C <sub>35</sub> H <sub>52</sub> N <sub>8</sub> O <sub>20</sub> S	[4][5]
Molecular Weight	936.9 g/mol	[4][5]
CAS Number	168110-44-9	[4]
Appearance	White to Off-white Solid	[6]
Melting Point	>150°C (decomposition)	[6][7]
Solubility	Soluble in DMSO (slightly, heated), Methanol (slightly, heated, sonicated)	[6]
Density	1.75 ± 0.1 g/cm <sup>3</sup>	[8]
pKa	-4.46 ± 0.18 (Predicted)	[8]

## Biological Activity and Mechanism of Action

**FR179642** itself is an intermediate and not the final active pharmaceutical ingredient. Its significance lies in its role as the core nucleus for the synthesis of Micafungin.[1] Micafungin exerts its antifungal effect by inhibiting the enzyme  $\beta$ -(1,3)-D-glucan synthase.[9] This enzyme is essential for the synthesis of  $\beta$ -(1,3)-D-glucan, a critical component of the fungal cell wall.[9] By inhibiting this enzyme, Micafungin disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[10] The core structure provided by **FR179642** is essential for the correct assembly and conformational presentation of the side chain that is later attached to form Micafungin, which in turn is responsible for this specific enzyme inhibition.

The following diagram illustrates the signaling pathway affected by the final product, Micafungin, which is synthesized from **FR179642**.



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Caption: Mechanism of action of Micafungin, the derivative of **FR179642**.

## Experimental Protocols

### Synthesis of Micafungin from **FR179642**

The synthesis of Micafungin from **FR179642** involves the coupling of the **FR179642** peptide core with an activated side chain, specifically 4-[5-(4-pentyloxy)phenyl]isoxazole-3-yl]benzoic acid.[3] A general experimental protocol is outlined below.

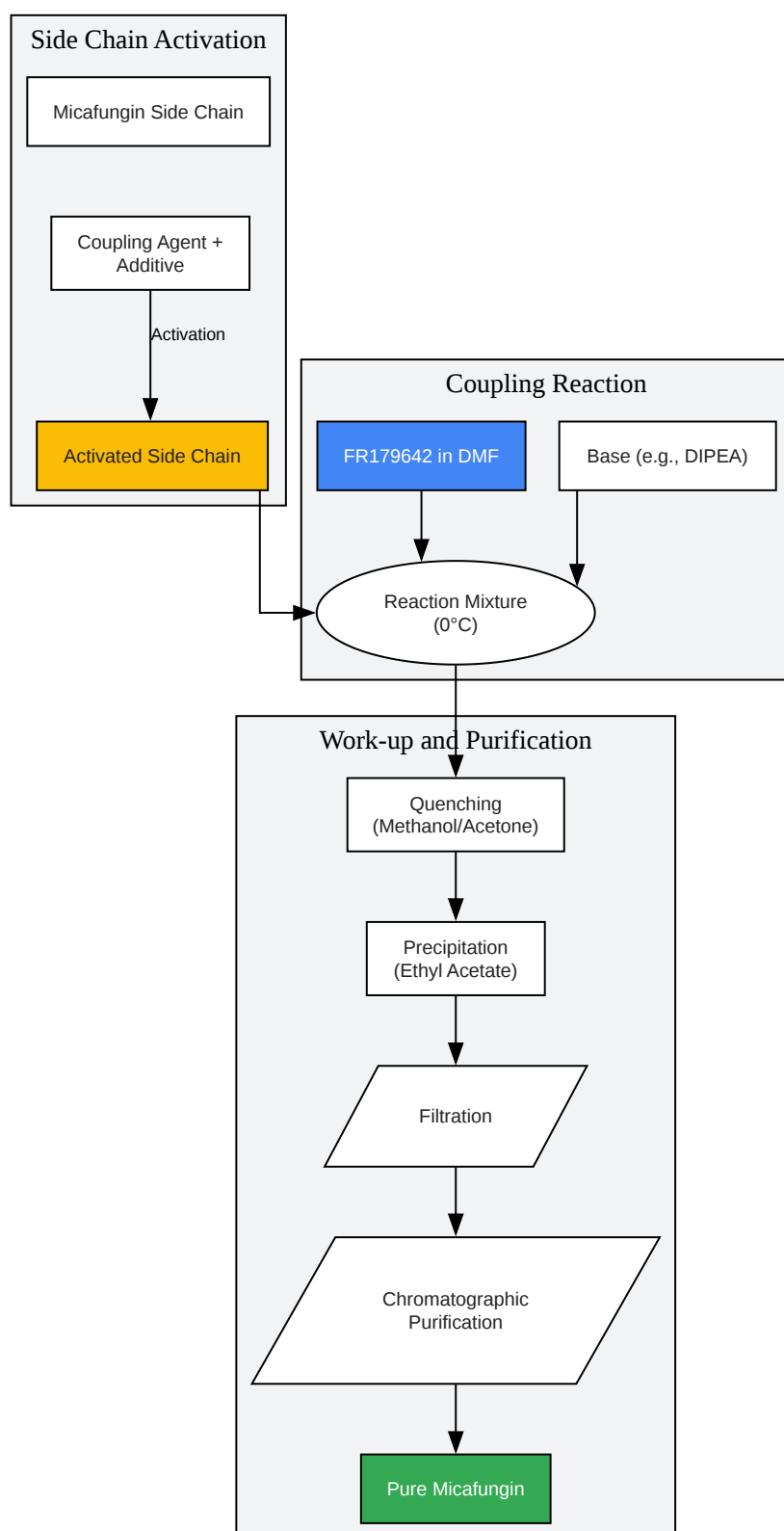
Materials:

- **FR179642** (Micafungin peptide core)
- 4-[5-(4-pentyloxy)phenyl]isoxazole-3-yl]benzoic acid (Micafungin side chain)
- Coupling agent (e.g., a carbodiimide or an activated ester of the side chain)
- Coupling additive (e.g., HOBt)
- Base (e.g., Diisopropylethylamine - DIPEA)
- Anhydrous solvent (e.g., Dimethylformamide - DMF)
- Purification solvents (e.g., Methanol, Acetone, Ethyl acetate)

Procedure:

- Suspend **FR179642** in anhydrous DMF.
- Cool the mixture to 0°C.
- In a separate vessel, activate the Micafungin side chain using a suitable coupling agent and additive.
- Add the activated Micafungin side chain and a base (e.g., DIPEA) to the suspension of **FR179642**.
- Stir the reaction mixture at 0°C for a specified period (e.g., 90 minutes) until the reaction is complete, as monitored by a suitable technique like HPLC.
- Quench the reaction by adding a mixture of methanol and acetone.
- Induce precipitation of the product by the slow addition of ethyl acetate.
- Collect the crude Micafungin by filtration.
- Purify the crude product using appropriate chromatographic techniques to obtain pure Micafungin.

The following diagram illustrates the general workflow for the synthesis of Micafungin from **FR179642**.



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Caption: General workflow for the synthesis of Micafungin from **FR179642**.

## Conclusion

**FR179642** is a cornerstone molecule in the production of the life-saving antifungal drug, Micafungin. Its intricate chemical structure and specific physicochemical properties are critical determinants for the successful synthesis of the final active compound. A thorough understanding of **FR179642**, as detailed in this guide, is essential for chemists and pharmacologists working on the development and optimization of antifungal agents. Further research into the synthesis and modification of this core structure could pave the way for the creation of new echinocandin derivatives with improved efficacy and broader spectrum of activity.

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